
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Its chemical structure is similar to both amphetamine and mescaline.
Mecanismo De Acción
MDMA works by increasing the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug also stimulates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of large amounts of serotonin, which can lead to feelings of euphoria, increased empathy, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that the drug produces consistent and predictable effects, which makes it easier to study. However, MDMA is also a potent and potentially dangerous drug that requires careful handling and monitoring.
Direcciones Futuras
There are several potential future directions for research on MDMA. One area of interest is the drug's potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Another area of interest is the drug's effects on social bonding and empathy, which could have implications for the treatment of social anxiety and other disorders. Additionally, researchers may continue to study the biochemical and physiological effects of MDMA, as well as its potential risks and side effects.
In conclusion, MDMA is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The drug has been the subject of extensive scientific research, particularly in the areas of therapeutic use and social bonding. While MDMA has several advantages for use in laboratory experiments, it is also a potent and potentially dangerous drug that requires careful handling and monitoring. Future research may focus on the drug's therapeutic uses, effects on social bonding and empathy, and potential risks and side effects.
Aplicaciones Científicas De Investigación
MDMA has been the subject of extensive scientific research over the past few decades. The drug has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential to enhance empathy and social bonding.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-2-5-17(6-3-15)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLGGJYBQXRGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



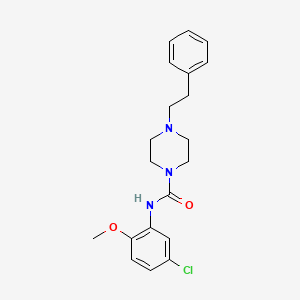
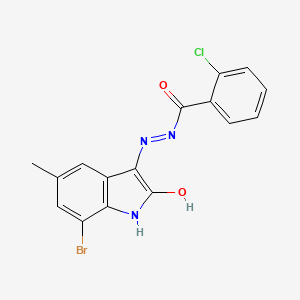
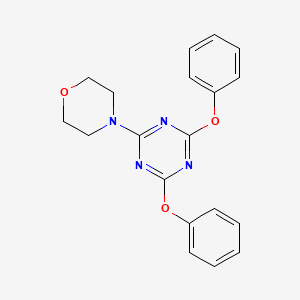
![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3485055.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(1-piperidinyl)acetamide]](/img/structure/B3485058.png)
![1-benzyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3485061.png)
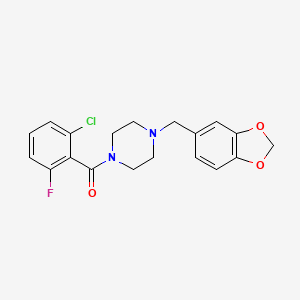
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3485073.png)
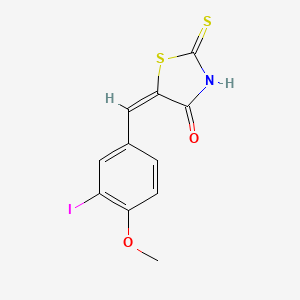
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3485110.png)
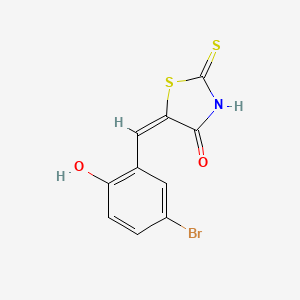
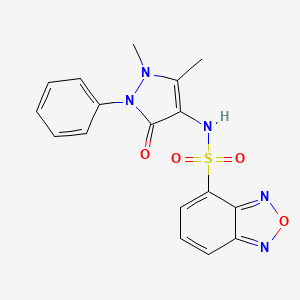
![3-methyl-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3485129.png)
![1,4-bis[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B3485132.png)